endo-BCN-PEG2-C2-NHS ester
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Overview
Description
endo-BCN-PEG2-C2-NHS ester is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester group. The BCN group is reactive with azide-tagged biomolecules, while the NHS ester group can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-C2-NHS ester involves the reaction of BCN with a polyethylene glycol (PEG) spacer and an NHS ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility and proper mixing of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules .
Common Reagents and Conditions:
NHS Ester Reactions: Typically involve primary amines in the presence of a base such as triethylamine.
BCN Reactions: Involve azide-tagged biomolecules under copper-free conditions, often in aqueous media
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole Rings: Formed from the SPAAC reaction between the BCN group and azides
Scientific Research Applications
endo-BCN-PEG2-C2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-C2-NHS ester involves its ability to form covalent bonds with primary amines through the NHS ester group. This reaction results in the formation of stable amide bonds, which can be used to attach various functional groups to biomolecules. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming triazole rings through SPAAC reactions .
Comparison with Similar Compounds
endo-BCN-PEG2-C2-NHS ester is unique due to its combination of a BCN group and an NHS ester group, which allows for versatile bioconjugation applications. Similar compounds include:
endo-BCN-PEG3-NHS ester: Contains a longer PEG spacer, providing increased solubility in aqueous media.
endo-BCN-PEG4-NHS ester: Features an even longer PEG spacer, further enhancing solubility and flexibility in bioconjugation reactions.
endo-BCN-PEG8-NHS ester: Offers a significantly longer PEG spacer, suitable for applications requiring high solubility and extended reach
These similar compounds share the same reactive groups but differ in the length of the PEG spacer, which can influence their solubility and flexibility in various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVMKCPRACMDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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